molecular formula C26H21NO3 B102981 Naphthalen-2-yl 2-benzamido-3-phenylpropanoate CAS No. 15873-25-3

Naphthalen-2-yl 2-benzamido-3-phenylpropanoate

Cat. No. B102981
CAS RN: 15873-25-3
M. Wt: 395.4 g/mol
InChI Key: NPPKNSHRAVHLHD-UHFFFAOYSA-N
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Description

Naphthalen-2-yl 2-benzamido-3-phenylpropanoate, also known as naproxen, is a non-steroidal anti-inflammatory drug (NSAID) that has been used for decades to treat a variety of ailments. Naproxen is a member of the propionic acid class of NSAIDs, and is commonly used to treat pain, inflammation, and fever. Naproxen is available in both prescription and over-the-counter forms, and is commonly used to treat conditions such as arthritis, tendonitis, bursitis, and menstrual cramps.

Scientific Research Applications

1. Anti-Inflammatory Applications

Naphthalen-2-yl 2-benzamido-3-phenylpropanoate derivatives have been studied for their anti-inflammatory properties. A series of N'-arylidene-2-(benzamido)-3-(naphthalen-2-yl)acrylohydrazides showed significant inhibition of COX-2, an enzyme involved in inflammation, with certain compounds demonstrating more effectiveness than standard anti-inflammatory drugs like phenylbutazone (Devi, Rajitha, Swathi, Kumar, & Umamaheswari, 2020).

2. Anticancer Properties

Research into naphthalene derivatives has also revealed their potential in cancer treatment. Compounds synthesized from o-phenylenediamine and naphthene-1-acetic acid/2-naphthoxyacetic acid exhibited anticancer activity against breast cancer cell lines, highlighting their potential for cancer therapy applications (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

3. Antibacterial Applications

Synthetic N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides, derived from naphthalen-1-amine, have been investigated as potent antibacterial agents. These compounds displayed significant antibacterial efficacy against various bacterial strains (Abbasi et al., 2015).

4. Sensing Applications

Naphthalene derivatives have also been used in sensing applications. N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives demonstrated colorimetric sensing behavior for fluoride anions, offering potential for environmental monitoring and analytical chemistry applications (Younes, Hussein, Shtaiwi, Shahrokhi, Safieh, & Zhao, 2020).

5. Photophysical Properties

Studies on naphthalene-based host materials, such as 4-naphthalen-1-yl-benzoic acid derivatives, have shown promising applications in organic electronics. These materials exhibit large Stokes shifts and effective energy transfer pathways, suggesting their use in light-emitting diodes and other electronic devices (Kim, Baek, & Kim, 2006).

6. Applications in PET Imaging

Carbon-11 labeled naphthalene-sulfonamides have been synthesized for positron emission tomography (PET) imaging, specifically for imaging of human CCR8, a chemokine receptor, demonstrating the potential of naphthalene derivatives in diagnostic imaging and medical research (Wang, Cooley, Gao, Miller, Sledge, Hutchins, & Zheng, 2008).

properties

IUPAC Name

naphthalen-2-yl 2-benzamido-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO3/c28-25(21-12-5-2-6-13-21)27-24(17-19-9-3-1-4-10-19)26(29)30-23-16-15-20-11-7-8-14-22(20)18-23/h1-16,18,24H,17H2,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPKNSHRAVHLHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)OC2=CC3=CC=CC=C3C=C2)NC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30943895
Record name N-{1-[(Naphthalen-2-yl)oxy]-1-oxo-3-phenylpropan-2-yl}benzenecarboximidic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2134-24-9
Record name N-Benzoyl-DL-phenylalanine β-naphthyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2134-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Naphthyl N-benzoyl-3-phenyl-DL-alaninate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002134249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{1-[(Naphthalen-2-yl)oxy]-1-oxo-3-phenylpropan-2-yl}benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30943895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-naphthyl N-benzoyl-3-phenyl-DL-alaninate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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